N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)16(23)20-13-10-12(6-7-15(13)24-4)14-11-22-9-5-8-19-17(22)21-14/h5-11H,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOMKBKOHIIZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The methoxyphenyl group is then introduced, followed by the attachment of the pivalamide group[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide has shown potential as a biological scaffold[_{{{CITATION{{{_2{One pot, multicomponent protocol for the synthesis of novel imidazo1,2 .... It can be used to develop new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine: The compound has been investigated for its potential medicinal properties, including anticancer and anti-inflammatory activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidin-2-yl group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and physicochemical differences between N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide and selected analogs:
Key Observations
Heterocyclic Core Influence :
- The imidazo[1,2-a]pyrimidine core in the target compound and its benzamide analog (CAS 862810-92-2) provides a larger conjugated system compared to pyridine-based analogs. This likely enhances π-π stacking interactions, making such compounds candidates for targeting nucleic acids or kinase enzymes .
- Imidazo[1,2-b]pyridazine derivatives (e.g., CAS 1383619-76-8) exhibit higher molecular weights (~486 Da) due to trifluoromethyl and fluoro-methoxy substituents, which increase lipophilicity and metabolic stability .
Hydrophilic Groups: Hydroxymethyl substituents (e.g., in ) enhance aqueous solubility, whereas methoxy groups balance lipophilicity and polarity.
Price and Availability :
- Pyridine-based pivalamides (e.g., ) are commercially available at lower costs ($240–$500/g) compared to imidazo-fused derivatives (e.g., $8/g for CAS 862810-92-2 in ), reflecting synthetic complexity.
Research Implications
- Drug Discovery : Imidazo[1,2-a]pyrimidine derivatives are explored as kinase inhibitors due to their planar aromatic cores. The pivalamide group may improve pharmacokinetic properties by reducing metabolic clearance .
- Material Science : Iodo- and chloro-substituted pyridines (e.g., ) serve as intermediates in cross-coupling reactions for functionalized materials.
Biological Activity
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an imidazo[1,2-a]pyrimidine moiety fused with a methoxy-substituted phenyl group and a pivalamide component. This specific substitution pattern enhances its selectivity and potency as a COX-2 inhibitor.
This compound acts primarily by inhibiting the COX-2 enzyme, which is crucial in the inflammatory process. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and associated pain.
Biological Activity
Research has indicated that this compound exhibits significant anti-inflammatory and analgesic properties. It has been evaluated for its efficacy in various in vitro and in vivo studies. Below are some key findings:
- Inhibition of COX-2 : The compound demonstrated a notable ability to inhibit COX-2 activity, which is linked to its therapeutic potential in treating inflammatory diseases.
- Selectivity : Compared to other compounds within the same class, this compound shows enhanced selectivity for COX-2 over COX-1, minimizing potential gastrointestinal side effects associated with non-selective NSAIDs.
Table 1: Summary of Biological Activity Studies
Case Study: COX-2 Inhibition
In a study comparing various imidazo[1,2-a]pyrimidine derivatives, this compound was found to have superior COX-2 inhibitory activity compared to traditional NSAIDs like celecoxib. The study utilized molecular modeling techniques to confirm that the compound effectively occupies the active site of COX-2, leading to its potent inhibitory effects.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of structurally similar compounds:
| Compound Name | Structural Features | COX-2 Inhibitory Activity |
|---|---|---|
| Compound A | Benzo[4,5]imidazo[1,2-a]pyrimidine structure | Moderate (IC50: 0.10 μM) |
| Compound B | Methylsulfonyl group | High specificity for COX-2 (IC50: 0.06 μM) |
| This compound | Unique substitution pattern enhancing selectivity | Highest potency observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
